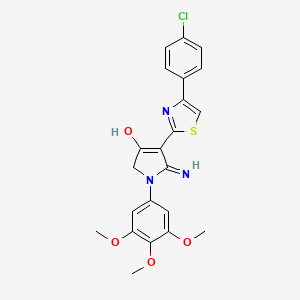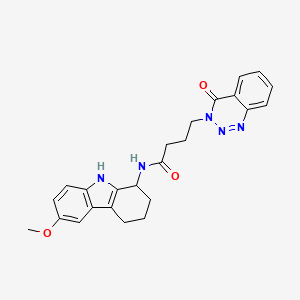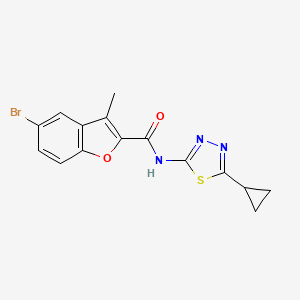![molecular formula C17H22N4O3 B12161462 N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12161462.png)
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Our compound has a complex name, but let’s break it down. The core structure consists of two parts:
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl): This portion contains a tetrahydro-2H-pyran ring with two methyl groups (2,2-dimethyl) attached.
3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide: Here, we have a propanamide group linked to an oxadiazole ring, which itself is connected to a pyridine ring.
準備方法
Synthetic Routes: The synthesis of our compound involves several steps. One common approach is as follows:
Formation of the Pyridine Ring: Start with a pyridine derivative and introduce the oxadiazole moiety.
Oxadiazole Formation: Cyclize the compound to form the oxadiazole ring.
Introduction of the Tetrahydro-2H-pyran Ring: Attach the tetrahydro-2H-pyran ring to the oxadiazole.
Amide Formation: Finally, add the propanamide group.
Industrial Production: While research laboratories often use custom synthetic routes, industrial production may involve more efficient methods. Unfortunately, specific industrial-scale processes for this compound are not widely documented.
化学反応の分析
Our compound can participate in various reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound, altering its properties.
Substitution: Substituents on the pyridine or oxadiazole rings can be replaced by other groups.
Common Reagents and Conditions: These depend on the specific reaction. For example, oxidations might involve reagents like potassium permanganate or chromium trioxide.
科学的研究の応用
Our compound finds applications across disciplines:
Chemistry: It serves as a versatile building block for designing new molecules.
Biology: Researchers explore its interactions with biological targets (enzymes, receptors, etc.).
Medicine: Investigate its potential as a drug candidate (anticancer, antimicrobial, etc.).
Industry: It could be used in materials science or as a precursor for other compounds.
作用機序
The exact mechanism remains an active area of research. it likely involves interactions with specific proteins or pathways within cells. Further studies are needed to elucidate this fully.
類似化合物との比較
Our compound stands out due to its unique combination of the pyridine, oxadiazole, and tetrahydro-2H-pyran rings. Similar compounds include , but none precisely match this structure.
特性
分子式 |
C17H22N4O3 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
N-(2,2-dimethyloxan-4-yl)-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C17H22N4O3/c1-17(2)11-13(7-10-23-17)19-14(22)3-4-15-20-16(21-24-15)12-5-8-18-9-6-12/h5-6,8-9,13H,3-4,7,10-11H2,1-2H3,(H,19,22) |
InChIキー |
KRWFLIQIHVTGAH-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CCO1)NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-2-phenoxyacetamide](/img/structure/B12161383.png)
![4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide](/img/structure/B12161384.png)
![(5Z)-3-(4-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12161392.png)
![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(2-methylpropyl)propanamide](/img/structure/B12161393.png)
![4-[(4-ethoxyphenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12161395.png)

![1-[4-(1-Adamantyl)phenoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B12161406.png)
![2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12161407.png)
![2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide](/img/structure/B12161411.png)

![7-[(2,4-dichlorobenzyl)oxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one](/img/structure/B12161422.png)


![(4Z)-4-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12161454.png)
